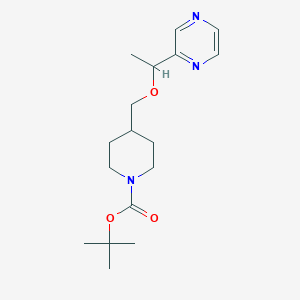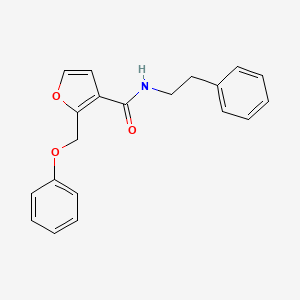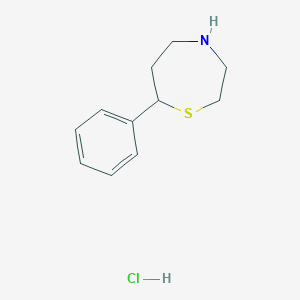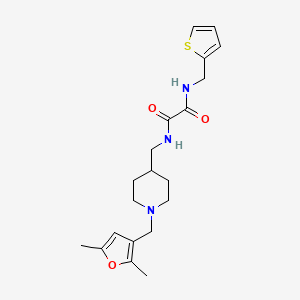
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a complex molecule that appears to be a derivative of oxalamide with substitutions that include a piperidine and furan moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related oxalamide compounds is described in the first paper, which details a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This approach involves a rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement followed by a new sequence . Although the exact synthesis of the compound is not provided, similar methodologies could potentially be applied, with appropriate modifications to incorporate the specific furan and thiophene substituents.
Molecular Structure Analysis
The molecular structure of oxalamides, in general, includes a central oxalamide moiety, which is a functional group characterized by two amide groups attached to the same carbonyl carbon atom. The specific substituents in the compound , such as the piperidine and furan rings, would influence the overall conformation and electronic distribution of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The second paper discusses the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which, like the compound , contain a piperidine ring. These compounds were synthesized through a substitution reaction involving benzenesulfonyl chloride and 1-aminopiperidine, followed by further substitution with different electrophiles . This suggests that the piperidine moiety in the compound could also undergo similar substitution reactions, depending on the reaction conditions and the presence of suitable electrophiles.
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of the specific compound , they do offer data on related compounds. For instance, the synthesized compounds in the second paper were characterized using IR, EIMS, and (1)H-NMR spectral data . These techniques could be used to deduce the physical and chemical properties of the compound , such as its molecular weight, functional groups, and chemical shifts that indicate the environment of different hydrogen atoms in the molecule.
Relevant Case Studies
The papers do not mention case studies directly related to the compound . However, the biological activity of similar compounds is evaluated in the second paper, where the synthesized derivatives were tested against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These biological assays could be relevant for assessing the potential biological activity of the compound , assuming it has similar properties to the compounds studied.
Propriétés
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14-10-17(15(2)26-14)13-23-7-5-16(6-8-23)11-21-19(24)20(25)22-12-18-4-3-9-27-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWGWOGOYVTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
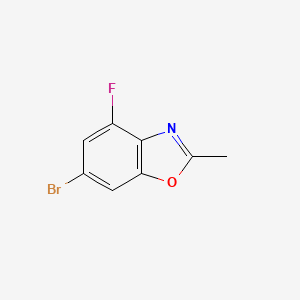
![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
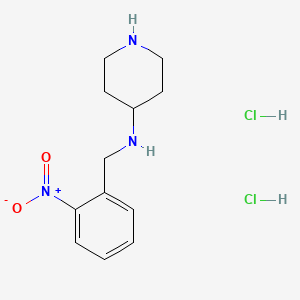
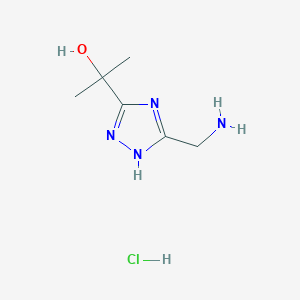
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
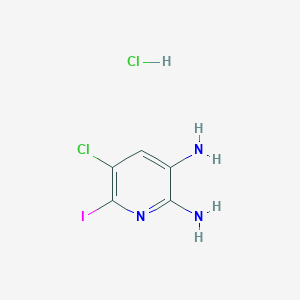
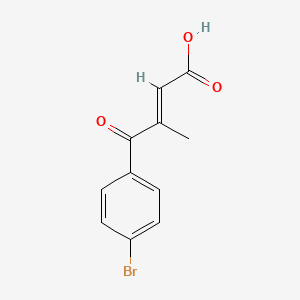
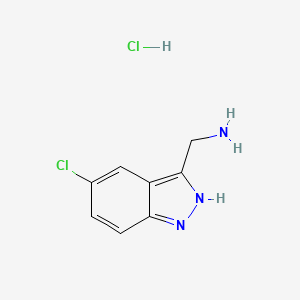
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
